![molecular formula C15H10F4O2 B1471299 (4-Fluorophenyl)-[4-(2,2,2-trifluoroethoxy)-phenyl]-methanone CAS No. 113674-87-6](/img/structure/B1471299.png)
(4-Fluorophenyl)-[4-(2,2,2-trifluoroethoxy)-phenyl]-methanone
Übersicht
Beschreibung
(4-Fluorophenyl)-[4-(2,2,2-trifluoroethoxy)-phenyl]-methanone is a useful research compound. Its molecular formula is C15H10F4O2 and its molecular weight is 298.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analytical Techniques
The compound has been studied in the context of analytical chemistry, particularly for the separation and analysis of its degradation products. For example, El-Sherbiny et al. (2005) developed methods using micellar liquid chromatography (MLC) and microemulsion liquid chromatography (MELC) to separate flunarizine hydrochloride and its degradation products, including compounds structurally related to (4-Fluorophenyl)-[4-(2,2,2-trifluoroethoxy)-phenyl]-methanone. These techniques are significant for the quality control of pharmaceuticals, ensuring the purity and efficacy of medications El-Sherbiny et al., 2005.
Radiotracer Development
The compound and its derivatives have been explored for their potential in radiotracer development, particularly for imaging serotonin 5-HT2A receptors using SPECT. Blanckaert et al. (2007) synthesized and evaluated a derivative, [123I]-(4-fluorophenyl)[1-(3-iodophenethyl)piperidin-4-yl]methanone, in mice, showing its potential for brain imaging. This research contributes to the development of diagnostic tools for neurological disorders Blanckaert et al., 2007.
Material Science
In the field of material science, derivatives of this compound have been used to enhance the properties of polymers. Kim et al. (2008) synthesized sulfonated side-chain grafting units using sulfonated 4-fluorobenzophenone for the development of proton exchange membranes with high proton conductivity, which are critical components of fuel cells Kim et al., 2008.
Organic Synthesis and Photophysics
Woydziak et al. (2012) reported on the synthesis of fluorinated benzophenones, including structures related to this compound, to enhance the photostability and spectroscopic properties of fluorophores. This research has implications for the development of fluorescent probes and materials with improved optical properties Woydziak et al., 2012.
Antitubercular Compound Synthesis
Bisht et al. (2010) explored derivatives of this compound for their antitubercular activities, contributing to the search for new treatments against tuberculosis. This research demonstrates the potential pharmaceutical applications of compounds related to this compound Bisht et al., 2010.
Eigenschaften
IUPAC Name |
(4-fluorophenyl)-[4-(2,2,2-trifluoroethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O2/c16-12-5-1-10(2-6-12)14(20)11-3-7-13(8-4-11)21-9-15(17,18)19/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCDDCDSHSWYIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Prop-2-yn-1-yl)amino]-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride](/img/structure/B1471216.png)
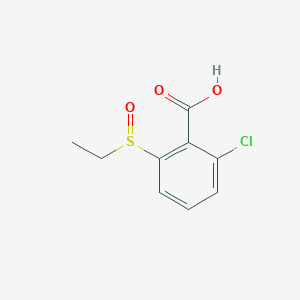
![[2-(2-Methylpropyl)pyrrolidin-2-yl]methanol](/img/structure/B1471220.png)
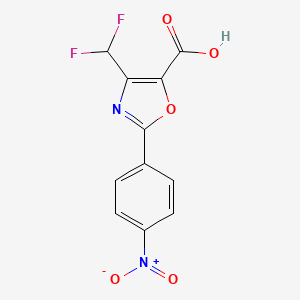
![5-Chloro-2-[(3-nitropyridin-2-yl)oxy]benzonitrile](/img/structure/B1471222.png)
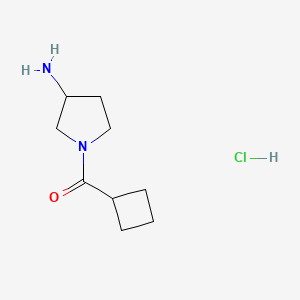
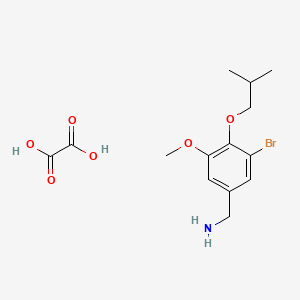
![3-((tetrahydro-2H-pyran-4-yl)oxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1471230.png)
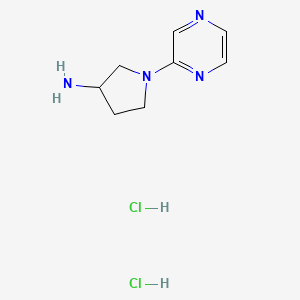
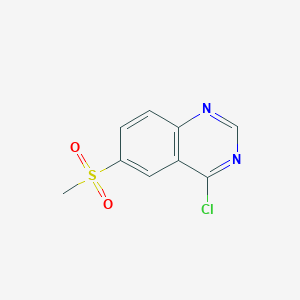
![2,3-dichloro-N-[2-(dimethylamino)ethyl]aniline hydrochloride](/img/structure/B1471235.png)
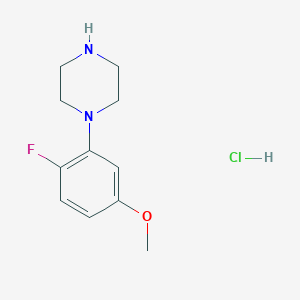
![(1R,2S)-2-Fluoro-N-[(1R)-1-phenylethyl]cyclopropane-1-carboxamide](/img/no-structure.png)

